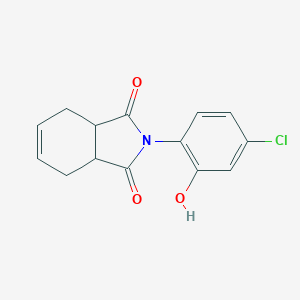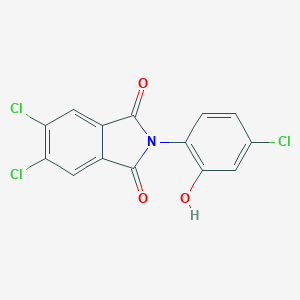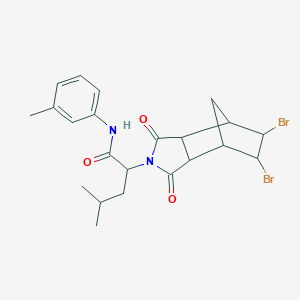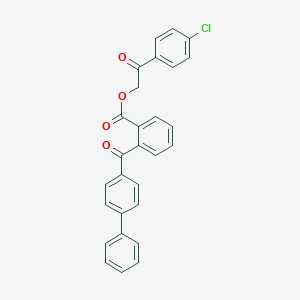
2-(4-CHLOROPHENYL)-2-OXOETHYL 2-(BIPHENYL-4-YLCARBONYL)BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-2-oxoethyl 2-([1,1’-biphenyl]-4-ylcarbonyl)benzoate is a complex organic compound that features a combination of chlorophenyl, biphenyl, and benzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 2-([1,1’-biphenyl]-4-ylcarbonyl)benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the esterification of 2-(4-chlorophenyl)-2-oxoethyl benzoate with 4-biphenylcarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as pyridine, and requires careful temperature control to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using specialized equipment to maintain the necessary reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-oxoethyl 2-([1,1’-biphenyl]-4-ylcarbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(4-Chlorophenyl)-2-oxoethyl 2-([1,1’-biphenyl]-4-ylcarbonyl)benzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and binding affinities.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(4-Chlorophenyl)-2-oxoethyl 2-([1,1’-biphenyl]-4-ylcarbonyl)benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-2-oxoethyl 2-([1,1’-biphenyl]-4-ylcarbonyl)benzoate
- 2-(4-Fluorophenyl)-2-oxoethyl 2-([1,1’-biphenyl]-4-ylcarbonyl)benzoate
- 2-(4-Methylphenyl)-2-oxoethyl 2-([1,1’-biphenyl]-4-ylcarbonyl)benzoate
Uniqueness
What sets 2-(4-Chlorophenyl)-2-oxoethyl 2-([1,1’-biphenyl]-4-ylcarbonyl)benzoate apart from similar compounds is its specific combination of functional groups, which can result in unique chemical reactivity and biological activity. The presence of the chlorophenyl group, in particular, can influence the compound’s interactions with biological targets and its overall stability .
This detailed overview provides a comprehensive understanding of 2-(4-Chlorophenyl)-2-oxoethyl 2-([1,1’-biphenyl]-4-ylcarbonyl)benzoate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C28H19ClO4 |
|---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 2-(4-phenylbenzoyl)benzoate |
InChI |
InChI=1S/C28H19ClO4/c29-23-16-14-21(15-17-23)26(30)18-33-28(32)25-9-5-4-8-24(25)27(31)22-12-10-20(11-13-22)19-6-2-1-3-7-19/h1-17H,18H2 |
InChI Key |
NNUPGBSTLQIHLF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(=O)OCC(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(=O)OCC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


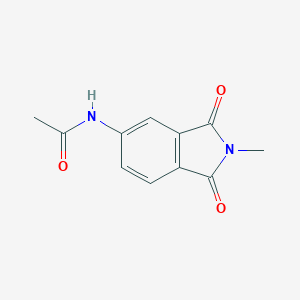
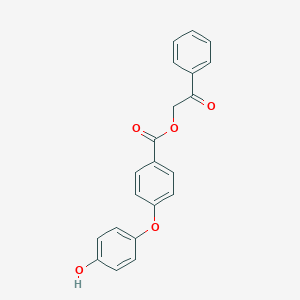
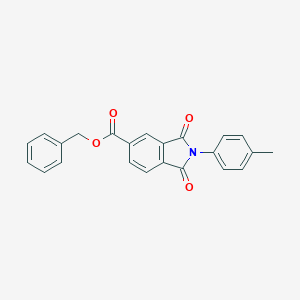
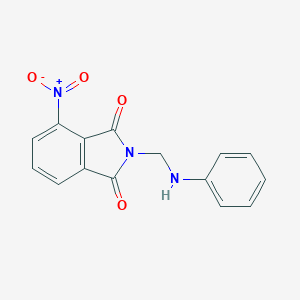
![5-Oxo-5-[3-(trifluoromethyl)anilino]pentanoic acid](/img/structure/B340326.png)

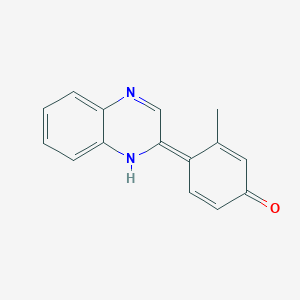
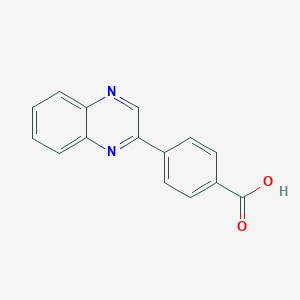
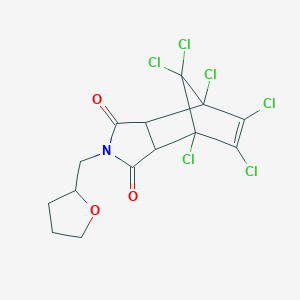
![N-[4-(4,5,6,7,8,8-hexachloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]acetamide](/img/structure/B340331.png)
![17-(4-Chloro-2-hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B340333.png)
